4-(Trifluoromethylthio)phenyl isothiocyanate
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Overview
Description
4-(Trifluoromethylthio)phenyl isothiocyanate is an organic compound with the molecular formula CF3SC6H4NCS. It is a derivative of isothiocyanate, characterized by the presence of a trifluoromethylthio group attached to a phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethylthio)phenyl isothiocyanate typically involves the reaction of 4-(Trifluoromethylthio)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
CF3SC6H4NH2+CSCl2→CF3SC6H4NCS+2HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants or products.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethylthio)phenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, such as amines, to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of adducts.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Solvents: Organic solvents, such as dichloromethane, tetrahydrofuran, and acetonitrile, are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity.
Major Products
The major products formed from reactions involving this compound include thiourea derivatives, adducts with nucleophiles, and various substituted phenyl isothiocyanates.
Scientific Research Applications
4-(Trifluoromethylthio)phenyl isothiocyanate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species, such as amines and thiols. This reactivity is exploited in various chemical synthesis processes to form thiourea derivatives and other adducts.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl isothiocyanate: This compound has a similar structure but lacks the sulfur atom in the trifluoromethylthio group.
4-(Trifluoromethoxy)phenyl isothiocyanate: This compound contains a trifluoromethoxy group instead of a trifluoromethylthio group.
4-(Trifluoromethylthio)phenyl isocyanate: This compound has an isocyanate group instead of an isothiocyanate group.
Uniqueness
4-(Trifluoromethylthio)phenyl isothiocyanate is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to its analogs.
Properties
IUPAC Name |
1-isothiocyanato-4-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS2/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQNBABZXGQVFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)SC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399400 |
Source
|
Record name | 4-(Trifluoromethylthio)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189281-95-6 |
Source
|
Record name | 4-(Trifluoromethylthio)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethylthio)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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